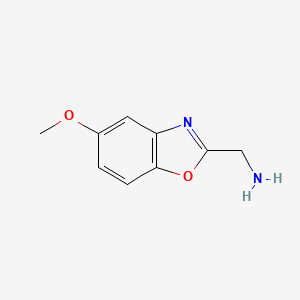

(5-Methoxybenzoxazol-2-yl)methylamine

Descripción

(5-Methoxybenzoxazol-2-yl)methylamine is a benzoxazole derivative featuring a methoxy (-OCH₃) group at the 5-position of the benzoxazole ring and a methylamine (-CH₂NH₂) substituent at the 2-position. Benzoxazole is a bicyclic heterocycle composed of a benzene ring fused to an oxazole (containing oxygen and nitrogen).

Propiedades

IUPAC Name |

(5-methoxy-1,3-benzoxazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJKOTYLRCBOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298282 | |

| Record name | 5-Methoxy-2-benzoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944897-49-8 | |

| Record name | 5-Methoxy-2-benzoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-benzoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxybenzoxazol-2-yl)methylamine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method involves the reaction of 2-aminophenol with an aromatic aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) under mild conditions . The reaction is carried out in ethanol at around 50°C, yielding the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of (5-Methoxybenzoxazol-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

(5-Methoxybenzoxazol-2-yl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The methoxy and methylamine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Aplicaciones Científicas De Investigación

(5-Methoxybenzoxazol-2-yl)methylamine is a chemical compound with potential applications, particularly in the pharmaceutical field. This article aims to provide a detailed overview of its applications, drawing from verified scientific sources.

Chemical Properties and Structure

(5-Methoxybenzoxazol-2-yl)methylamine has the molecular formula . It is also identified by its parent compound CID 25219109, with synonyms including (5-methoxy-1,3-benzoxazol-2-yl)methylamine .

IUPAC Name

The IUPAC name for the compound is (5-methoxy-1,3-benzoxazol-2-yl)methanamine;hydrochloride .

Other Identifiers

Other identifiers include InChI=1S/C9H10N2O2.ClH/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8;/h2-4H,5,10H2,1H3;1H and InChIKey CRNGLTRYHBKJOH-UHFFFAOYSA-N .

Raf Kinase Inhibitors

Substituted benzazoles, including derivatives of (5-Methoxybenzoxazol-2-yl)methylamine, have been identified as inhibitors of Raf kinases .

Role of Raf Kinases

Raf kinases are essential components of the Ras/Mitogen-Activated Protein Kinase (MAPK) signaling module, which controls transcriptional programs responding to external cellular stimuli . These kinases bind to the ras oncogene and are part of a signal transduction pathway involving receptor tyrosine kinases, p21 ras, Mekl kinases, and ERK kinases .

Therapeutic Potential

Inhibitors of the Raf/MEK/ERK pathway can be effective therapeutic agents against tumors with over-expressed or mutated receptor tyrosine kinases . They are also potentially effective against activated intracellular tyrosine kinases, tumors with aberrantly expressed Grb2, and tumors harboring activating mutations of Raf itself .

Specific Cancers

Compounds are useful in treating cancers, including carcinomas of the lungs, pancreas, thyroid, bladder, or colon, myeloid disorders such as myeloid leukemia, and adenomas such as villous colon adenoma .

Magnetic Resonance Imaging

While not a direct application of (5-Methoxybenzoxazol-2-yl)methylamine, magnetic resonance imaging (MRI) is a relevant tool in assessing the impact and efficacy of related compounds in vivo .

MRI in Evaluating Tissue Injury

MRI can evaluate tissue injury caused by intramuscular injections, which is relevant in the development of parenteral dosage forms .

MRI in Arthritis Studies

Mecanismo De Acción

The mechanism of action of (5-Methoxybenzoxazol-2-yl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylamine groups play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate various biochemical pathways, leading to its observed effects in different applications.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Benzoxazole Core

The biological and physicochemical properties of benzoxazole derivatives are highly dependent on substituents. Key analogs include:

Table 1: Substituent Effects on Benzoxazole Derivatives

Key Observations :

- Methoxy vs. Methyl : The methoxy group in the target compound is electron-donating, improving solubility in polar solvents compared to the methyl analog .

- Chloro Substituents : Dichloro derivatives (e.g., ) exhibit reduced solubility but enhanced metabolic stability due to electron-withdrawing effects.

Heterocyclic Variants

Benzoxazole derivatives can be compared to other heterocycles, such as isoxazole and oxadiazole analogs:

Table 2: Comparison with Heterocyclic Analogs

Actividad Biológica

Overview

(5-Methoxybenzoxazol-2-yl)methylamine is a compound belonging to the benzoxazole family, characterized by its unique chemical structure that includes a methoxy group at the 5-position and a methylamine group at the 2-position of the benzoxazole ring. This compound has garnered attention in various scientific fields, particularly for its potential biological activities, including anticancer properties.

The compound can be synthesized through the condensation of 2-aminophenol with suitable aldehydes or ketones, often using catalysts like titanium tetraisopropoxide and oxidizing agents such as hydrogen peroxide under mild conditions. Its structural characteristics allow it to engage in various chemical reactions, including oxidation, reduction, and substitution, which are pivotal for its biological activity.

Anticancer Properties

Research indicates that (5-Methoxybenzoxazol-2-yl)methylamine exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism of action involves interaction with molecular targets such as enzymes and receptors, influencing critical biochemical pathways associated with cancer cell proliferation and survival.

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound is effective against multiple human cancer cell lines. For instance, in a study evaluating its effects on glioblastoma and neuroblastoma cell lines, it was found to possess lower lethal concentrations (LC50) compared to other reference compounds, indicating its potent cytotoxic effects .

- Mechanism of Action : The methoxy and methylamine groups play crucial roles in binding to specific targets within cancer cells. This binding can lead to the inhibition of key signaling pathways involved in tumor growth and metastasis, particularly those related to Raf kinase activity .

- Combination Therapies : The compound has shown enhanced efficacy when used in combination with radiation therapy, significantly improving treatment outcomes by reducing the reproductive integrity of cancer cells post-treatment .

Other Biological Activities

Beyond its anticancer properties, (5-Methoxybenzoxazol-2-yl)methylamine has been explored for other biological activities:

- Enzyme Inhibition : It has been investigated as an inhibitor of Raf kinase, which is implicated in various cancers. This suggests potential applications in targeted cancer therapies .

- Biochemical Assays : The compound is also utilized in biochemical assays to study enzyme activities due to its ability to modulate various biochemical pathways.

Data Summary

Case Studies

- Study on Glioblastoma : A detailed investigation revealed that (5-Methoxybenzoxazol-2-yl)methylamine had an LC50 of approximately 200 nM against U87 glioblastoma cells, significantly lower than many existing treatments. This study emphasized the compound's potential as a novel therapeutic agent for aggressive brain tumors .

- Combination Therapy Research : Another study highlighted the effectiveness of combining this compound with radiation therapy, demonstrating a marked increase in cytotoxicity compared to radiation alone. This synergistic effect could be pivotal in developing more effective treatment regimens for resistant cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.